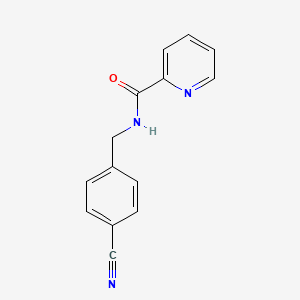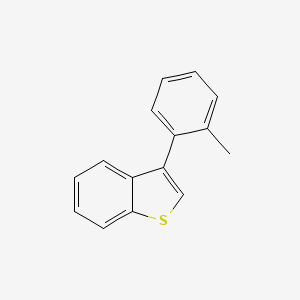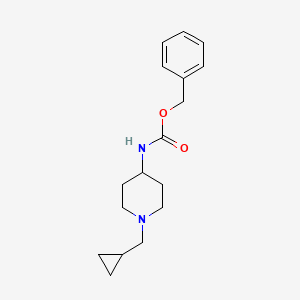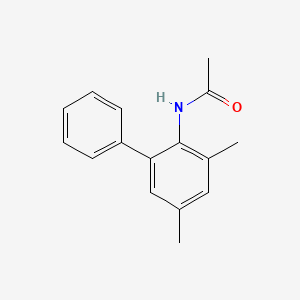
N-(4-Cyanobenzyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanobenzyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide moiety attached to a 4-cyanobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanobenzyl)picolinamide typically involves the reaction of picolinamide with 4-cyanobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Cyanobenzyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinamides with various functional groups
Applications De Recherche Scientifique
N-(4-Cyanobenzyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of N-(4-Cyanobenzyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Molecular docking studies and computational simulations have been used to elucidate the binding mode and interactions of this compound with its targets .
Comparaison Avec Des Composés Similaires
N-(4-Cyanobenzyl)picolinamide can be compared with other similar compounds, such as picolinamide and its derivatives. The presence of the 4-cyanobenzyl group in this compound imparts unique chemical and biological properties that distinguish it from other picolinamide derivatives. Similar compounds include:
Picolinamide: A simpler structure without the cyanobenzyl group.
N-Benzylpicolinamide: Lacks the cyano group on the benzyl moiety.
N-(4-Methylbenzyl)picolinamide: Contains a methyl group instead of a cyano group on the benzyl moiety .
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications highlight its significance in research and development.
Propriétés
Formule moléculaire |
C14H11N3O |
|---|---|
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
N-[(4-cyanophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N3O/c15-9-11-4-6-12(7-5-11)10-17-14(18)13-3-1-2-8-16-13/h1-8H,10H2,(H,17,18) |
Clé InChI |
PECMWMYSJQWBHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)NCC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B14126082.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B14126088.png)
![methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B14126093.png)
![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14126098.png)


![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![1-Hexyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B14126144.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)
![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/structure/B14126152.png)

![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
